molecular formula C17H28N2O4 B12514992 Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Cat. No.: B12514992
M. Wt: 324.4 g/mol
InChI Key: YZGOWXGENSKDSE-UHFFFAOYSA-N
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Description

Bicyclo[610]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a complex organic compound known for its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate typically involves multiple steps. One common method includes the functionalization of primary amines of lysine residues in recombinant elastin-like proteins (ELPs) using Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate . This process involves bio-orthogonal strain-promoted azide-alkyne cycloaddition reactions to form hydrogels with high gelation kinetics and tunable mechanics .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. The use of specialized equipment and optimized reaction conditions ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction occurs without the need for a copper catalyst, resulting in the formation of stable triazole linkages . These linkages are crucial for the compound’s applications in bioconjugation and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is unique due to its specific functional groups, which enhance its reactivity and versatility in various applications. Its ability to form stable triazole linkages without a copper catalyst sets it apart from other compounds in its class .

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGOWXGENSKDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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